2-Aminobenzhydrazide

概述

描述

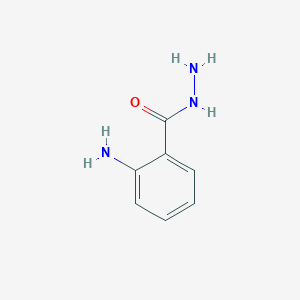

2-Aminobenzhydrazide is an organic compound with the molecular formula C₇H₉N₃O. It is a derivative of benzhydrazide, where an amino group is attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

准备方法

Synthetic Routes and Reaction Conditions: 2-Aminobenzhydrazide can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzoic acid with hydrazine hydrate, followed by reduction of the resulting 2-nitrobenzhydrazide to this compound. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents such as iron powder in acidic medium .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Formation of Hydrazones

2-Aminobenzhydrazide readily reacts with aldehydes to form hydrazones. For example, condensation with 2,3-dihydroxybenzaldehyde or 2,4-dihydroxybenzaldehyde in methanol under reflux yields crystalline hydrazones .

Reaction Conditions :

-

Solvent : Methanol

-

Temperature : Reflux (~80°C)

-

Time : 3 hours

-

Molar Ratio : 1:1 (hydrazide:aldehyde)

Key Data :

| Product | Aldehyde Used | Yield | Characterization Methods |

|---|---|---|---|

| Hydrazone 3a | 2,3-Dihydroxybenzaldehyde | 81% | NMR, IR, PXRD |

| Hydrazone 3b | 2,4-Dihydroxybenzaldehyde | 86% | NMR, IR, Single-crystal XRD |

Mechanochemical synthesis (liquid-assisted grinding) is an efficient alternative, reducing reaction times and avoiding solvents .

Post-Synthetic Modifications: Hydrazone-Schiff Bases

Hydrazones derived from this compound undergo further condensation with aldehydes (e.g., pyridinecarbaldehydes) to form hydrazone-Schiff bases. These reactions are vapor-mediated and occur at room temperature .

Example :

-

Hydrazone 4a reacts with 4-pyridinecarbaldehyde vapors to form 4a-4py , characterized by IR-ATR and PXRD .

Applications :

-

Enhanced metal-binding capacity for coordination chemistry.

Reaction Monitoring

-

Chemometric Analysis : Principal component analysis (PCA) of PXRD and IR data tracks reaction progress, identifying intermediates and endpoint determination .

-

Thermal Studies : Thermogravimetric analysis (TGA) reveals decomposition patterns, confirming product stability .

Structural Features

-

Hydrazones : Exhibit E-configuration around the C=N bond, stabilized by intramolecular hydrogen bonding .

-

Quinazolines : Display planar quinazolinone cores with π-stacking interactions in crystal lattices .

Challenges and Side Reactions

科学研究应用

Organic Synthesis

Building Block for Heterocycles

ABH is widely used as a precursor in the synthesis of various heterocyclic compounds. It has been instrumental in the preparation of substituted 1,2,3-triazoles, which are valuable in drug discovery due to their biological activities. The synthesis typically involves reactions with α-halo ketones or aldehydes under microwave irradiation, resulting in high yields and reduced reaction times.

Case Study: Synthesis of Triazoles

A study demonstrated that ABH could effectively react with α-halo ketones to produce triazole derivatives. The reaction conditions were optimized to achieve yields exceeding 85%, showcasing ABH's efficiency as a synthetic building block .

Pharmaceutical Applications

Antitumor Activity

Research indicates that derivatives of ABH exhibit notable antitumor properties. A series of novel hydrazide compounds derived from ABH were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation, suggesting potential therapeutic applications in oncology .

Antitubercular Activity

ABH derivatives have also been explored for their efficacy against Mycobacterium tuberculosis (Mtb). A study identified substituted amino acid hydrazides based on ABH that demonstrated selective antibacterial activity against drug-resistant strains of Mtb. The incorporation of specific substituents enhanced the compounds' therapeutic index, making them promising candidates for further development .

Coordination Chemistry

Formation of Metal Complexes

ABH's ability to form coordination complexes with metal ions is another area of interest. It has been used to synthesize metal complexes that exhibit biological activity, such as urease inhibition. For instance, complexes formed with copper(II), cobalt(II), and nickel(II) were shown to possess varying degrees of urease inhibitory activity, with the copper complex demonstrating the highest potency .

| Metal Ion | IC50 (μM) | Biological Activity |

|---|---|---|

| Copper(II) | 0.3 ± 0.1 | Most potent urease inhibitor |

| Cobalt(II) | 43.4 ± 1.2 | Moderate urease inhibitor |

| Nickel(II) | 294.2 ± 5.0 | Less active compared to copper complex |

Material Science

Applications in Affinity Chromatography

ABH has been utilized in developing affinity chromatography techniques for purifying enzymes such as horseradish peroxidase (HRP). The compound's reactive nature allows it to form stable complexes with target proteins, facilitating efficient purification processes .

作用机制

The mechanism of action of 2-aminobenzhydrazide involves its interaction with various molecular targets. In biological systems, it can form complexes with metal ions, leading to changes in the fluorescence properties of the compound. This property is exploited in the design of fluorescent sensors. Additionally, its hydrazide moiety allows it to participate in condensation reactions with aldehydes and ketones, forming hydrazones and Schiff bases, which are important intermediates in organic synthesis .

相似化合物的比较

2-Aminobenzhydrazide can be compared with other similar compounds, such as:

2-Aminobenzoic acid hydrazide: Similar in structure but lacks the amino group on the benzene ring.

4-Aminobenzhydrazide: Similar but with the amino group positioned at the para position on the benzene ring.

Nicotinic acid hydrazide: Contains a pyridine ring instead of a benzene ring.

Uniqueness: The presence of the amino group at the ortho position in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other hydrazides .

生物活性

2-Aminobenzhydrazide (ABH) is an organic compound with significant biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and various derivatives, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 151.17 g/mol

The compound features an amino group and a hydrazide functional group, which contribute to its reactivity and versatility in organic synthesis. Due to these characteristics, this compound serves as a precursor for various heterocyclic compounds.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Moraxella catarrhalis. The results indicated that certain derivatives of ABH showed enhanced antimicrobial activity compared to the parent compound .

Antileishmanial Activity

A significant study focused on the antileishmanial activity of 2-aminobenzoyl amino acid hydrazides, derivatives of ABH. The compound 2-amino-N-(6-hydrazinyl-6-oxohexyl)benzamide demonstrated an IC value of 0.051 μM , significantly outperforming the standard drug miltefosine (IC = 7.832 μM) and showing comparable activity to amphotericin B (IC = 0.035 μM). This indicates a strong potential for treating leishmaniasis .

Urease Inhibition

Another area of interest is the inhibition of urease, an enzyme linked to various pathological conditions. A study synthesized metal complexes derived from ABH that exhibited varying degrees of urease inhibitory activity. The copper complex was particularly noteworthy, with an IC of 0.3 μM , surpassing the activity of standard inhibitors like thiourea .

Synthesis of Derivatives

This compound can be transformed into various derivatives through different synthetic routes. Notable examples include:

- Schiff Bases : Reaction with aldehydes yields Schiff bases, which have diverse biological activities.

- Hydrazones : These compounds are synthesized via condensation reactions and have shown promising biological properties .

- Heterocycles : ABH serves as a precursor for synthesizing heterocyclic compounds like quinazolinones and triazoles, which possess significant pharmacological activities .

Study on Antimicrobial Activity

In a comparative study, several derivatives of this compound were screened for antimicrobial activity against common pathogens. The results were summarized in the following table:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ABH | S. aureus | 25 μg/mL |

| Derivative A | E. coli | 10 μg/mL |

| Derivative B | M. catarrhalis | 15 μg/mL |

This table illustrates that modifications to the structure can enhance the antimicrobial potency of the parent compound.

Study on Urease Inhibition

A detailed investigation into the urease inhibitory properties of metal complexes derived from ABH revealed the following findings:

| Metal Complex | IC (μM) | Activity Level |

|---|---|---|

| Cu(II) | 0.3 | Highly Active |

| Ni(II) | 294.2 | Moderate Activity |

| Co(II) | 43.4 | Moderate Activity |

The copper complex's superior activity highlights the potential for developing effective urease inhibitors based on ABH derivatives .

属性

IUPAC Name |

2-aminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMSCBKWMQPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062051 | |

| Record name | Benzoic acid, 2-amino-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Aminobenzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000314 [mmHg] | |

| Record name | 2-Aminobenzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1904-58-1 | |

| Record name | 2-Aminobenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1904-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-Aminobenzhydrazide in chemical synthesis?

A1: this compound serves as a versatile building block for creating diverse heterocyclic compounds. Researchers frequently employ it to synthesize Schiff base ligands [, , ]. These ligands, characterized by their azomethine (C=N) group, exhibit remarkable coordination abilities with various metal ions like Co(II), Ni(II), Cu(II), and Zn(II) []. This property makes them particularly valuable in developing metal complexes with potential applications in catalysis and biological fields. Furthermore, this compound reacts readily with compounds like phenyl isothiocyanate to yield derivatives containing important heterocycles like thiadiazoles, oxadiazoles, and triazoles []. These heterocyclic compounds are prominent in medicinal chemistry due to their diverse pharmacological activities.

Q2: How is the structure of this compound derivatives confirmed?

A2: Researchers rely on a combination of techniques to confirm the structure of newly synthesized this compound derivatives. Melting point determination offers an initial assessment of purity and identity []. Infrared (FTIR) spectroscopy provides crucial information about the functional groups present in the molecule, such as the characteristic stretching vibrations of the carbonyl (C=O) and amine (N-H) groups [, ]. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C{1H}, delivers detailed insights into the carbon and hydrogen framework of the molecule, confirming the connectivity and environment of individual atoms []. For unambiguous structural determination, particularly in the case of new derivatives, single-crystal X-ray diffraction analysis is often employed, providing a three-dimensional map of the molecule's structure [, ]. Finally, elemental analysis offers quantitative data about the elemental composition of the synthesized compounds, confirming their purity and verifying the proposed molecular formula [, ].

Q3: Has this compound been explored for any biological activities?

A3: Yes, recent research has delved into the potential of this compound-derived compounds for biological applications, specifically their inhibitory activity against the enzyme urease []. Urease is a key enzyme in various organisms, and inhibiting its activity has implications for treating conditions like peptic ulcers and other infections. Studies have demonstrated that metal complexes incorporating Schiff base ligands derived from this compound, particularly those containing copper, exhibit promising urease inhibitory activities, sometimes even surpassing the potency of standard inhibitors like thiourea [].

Q4: Can this compound-derived compounds act as catalysts?

A4: Research indicates that molybdenum(VI) complexes incorporating ligands derived from this compound can function as catalysts in oxidation reactions [, ]. Specifically, these complexes have demonstrated catalytic activity in the epoxidation of cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant []. The catalytic efficiency appears to be influenced by the structure of the complex, with dinuclear assemblies displaying superior activity compared to their mononuclear or polynuclear counterparts []. This difference in activity is attributed to the specific arrangement of ligands and their lability around the molybdenum center, impacting the interaction with reactants and intermediates during the catalytic cycle.

Q5: Are there any studies investigating the solid-state properties of this compound derivatives?

A5: Yes, several studies have explored the solid-state properties of this compound derivatives. Researchers have employed techniques like powder X-ray diffraction (PXRD) to analyze the crystal structure and identify different polymorphs or solvatomorphs, which are variations in the crystal packing and solvent content of the compound []. These variations can significantly influence the physicochemical properties of the compound, such as solubility, dissolution rate, and stability, ultimately impacting its performance in various applications. Moreover, computational chemistry techniques, including theoretical calculations and chemometric data analysis, have been applied to gain a deeper understanding of the reaction mechanisms, kinetics, and structural features influencing the formation of these solid-state forms [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。